
(3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone, also known as CFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
(3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone is a small molecule that can interact with various receptors and enzymes in the body. The exact mechanism of action of (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
(3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone can inhibit the activity of various enzymes, including proteases and kinases. In vivo studies have shown that (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone can modulate the function of various receptors, including G protein-coupled receptors and ion channels. Additionally, (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone has been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
(3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its high potency, selectivity, and fluorescence properties. However, (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone also has several limitations, including its potential toxicity, instability, and limited solubility.
Future Directions
There are several future directions for the research on (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone. One potential direction is to further investigate the mechanism of action of (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone and its potential targets in the body. Another direction is to optimize the synthesis method of (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone to improve its yield and purity. Additionally, future studies could explore the potential therapeutic applications of (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone in various diseases and disorders. Finally, the development of new fluorescent probes based on (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone could lead to the discovery of new proteins and signaling pathways in the body.
Synthesis Methods
(3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone can be synthesized using a multistep process that involves the reaction of 3-chloro-5-fluoroaniline with pyrrolidine and subsequent reaction with chloroacetyl chloride. The final product is obtained through purification and isolation.
Scientific Research Applications
(3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. In pharmacology, (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone has been used as a tool compound to study the mechanism of action of various receptors and enzymes. In neuroscience, (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone has been used as a fluorescent probe to study the distribution and function of various proteins in the brain.
properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRGHAWFHGLVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-fluorobenzoyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

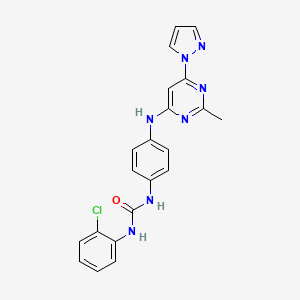
![N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2816265.png)
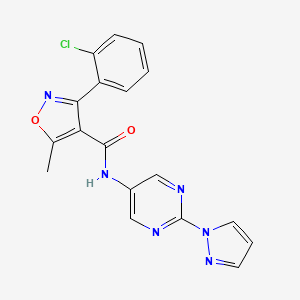


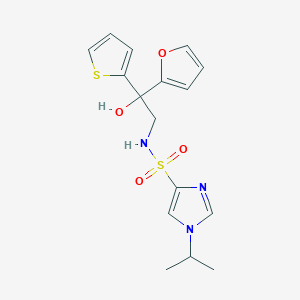
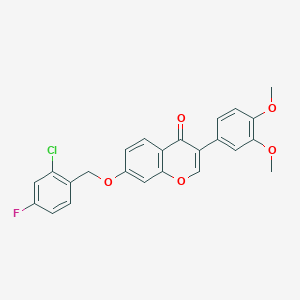
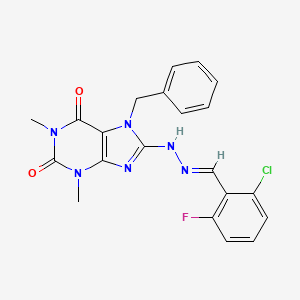

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2816278.png)
![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2816280.png)

![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2816283.png)
